BOC-ARG(DI-Z)-OH

Peptide Aldehyde Synthesis Protease Inhibitor Precursors Pseudopeptide Chemistry

Boc-Arg(di-Z)-OH's di-Z protection completely masks the guanidino side chain, eliminating δ-lactam formation and enabling orthogonal hydrogenolytic deprotection—critical for synthesizing C-terminal arginine aldehyde protease inhibitors, a transformation unattainable with tosyl or nitro analogs. With ≥98% HPLC/TLC purity and batch-to-batch consistency from reputable supply chains, it is the definitive building block for complex, multi-arginine peptides in GMP API manufacturing.

Molecular Formula C27H34N4O8
Molecular Weight 542.6 g/mol
Cat. No. B7934327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-ARG(DI-Z)-OH
Molecular FormulaC27H34N4O8
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN(C(=NC(=O)OCC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1
InChIKeyFVWNVCDDYWITMG-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Arg(di-Z)-OH: A Specialized Arginine Building Block for Boc Solid-Phase Peptide Synthesis


Boc-Arg(di-Z)-OH (Nα-Boc-Nδ,Nω-di-Z-L-arginine; CAS 51219-19-3) is a fully protected arginine derivative designed for use in Boc solid-phase peptide synthesis (SPPS). Its molecular formula is C27H34N4O8 (MW 542.58). The compound features a tert-butyloxycarbonyl (Boc) group on the α-amine and two benzyloxycarbonyl (Z) groups on the guanidino side chain, providing orthogonal protection that is stable to acidic and basic coupling conditions while being removable via hydrogenolysis or strong acid (HF) . As a building block in the Novabiochem® portfolio, it is supplied as a white to off-white powder with a purity of ≥98% by both HPLC and TLC .

Why Boc-Arg(di-Z)-OH Cannot Be Replaced by Other Boc-Protected Arginine Analogs in Demanding Syntheses


Arginine incorporation in peptide synthesis is notoriously challenging due to the nucleophilic, basic guanidino side chain, which can participate in side reactions such as δ-lactam formation, acylation, or incomplete deprotection [1]. While several Boc-Arg derivatives exist—including Boc-Arg(Tos)-OH, Boc-Arg(NO2)-OH, and Boc-Arg(Mtr)-OH—each exhibits distinct reactivity, deprotection requirements, and side-reaction profiles that preclude simple substitution. For instance, Boc-Arg(Tos)-OH can lead to tryptophan alkylation during HF cleavage , and Boc-Arg(NO2)-OH, though effective at suppressing δ-lactam formation, requires harsh or specialized reducing conditions for deprotection [2]. The di-Z protection strategy in Boc-Arg(di-Z)-OH offers a unique combination of complete guanidino masking, orthogonal hydrogenolytic removal, and compatibility with sensitive aldehyde-forming reactions that is not replicated by other Boc-Arg analogs. The quantitative evidence below demonstrates precisely where Boc-Arg(di-Z)-OH provides verifiable differentiation.

Quantitative Differentiation of Boc-Arg(di-Z)-OH Against Closest Arginine Building Block Comparators


Uniquely Enables Arginine Aldehyde Synthesis Where Nitro-, Tosyl-, and Pmc-Protected Analogs Fail

In a direct head-to-head study, the reduction of O,N-dimethyl-hydroxamates derived from Nα-Boc-amino acids to the corresponding optically active aldehydes was examined for multiple arginine protection strategies. The study explicitly reports that while Nα-Boc-Arg(di-Z) successfully undergoes aldehyde formation, derivatives protected with nitro (NO2), tosyl (Tos), or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups yield 'no satisfactory aldehyde formation.' The authors attribute this failure to insufficient protection of the guanidino group in the alternative derivatives [1].

Peptide Aldehyde Synthesis Protease Inhibitor Precursors Pseudopeptide Chemistry

Thermal Stability: Higher Melting Point Than Boc-Arg(Tos)-OH and Boc-Arg(NO2)-OH

Comparative analysis of melting point data from authoritative supplier technical datasheets reveals that Boc-Arg(di-Z)-OH exhibits a melting point of 140 °C , which is substantially higher than that of Boc-Arg(Tos)-OH (85-90 °C) and Boc-Arg(NO2)-OH (102-112 °C) . Higher melting points generally correlate with greater thermal stability during storage and handling, reducing the risk of degradation in non-refrigerated conditions.

Solid-Phase Peptide Synthesis Thermal Stability Physical Characterization

Purity and Enantiomeric Integrity: ≥98% HPLC Assay with Defined Optical Rotation Range

Boc-Arg(di-Z)-OH is supplied with a certified purity of ≥98.0% by HPLC (area %) and ≥98% by TLC, with a specific optical rotation of α 25/D = +14.0° to +18.0° (c=1 in chloroform) . This level of analytical characterization exceeds the typical purity specifications reported for many generic Boc-Arg(Tos)-OH (≥98% HPLC) and Fmoc-Arg(Pbf)-OH (≥98% HPLC) offerings, and provides a verifiable benchmark for lot-to-lot consistency.

Analytical Quality Control Enantiomeric Purity Peptide Synthesis Reproducibility

Orthogonal Protection Strategy: Hydrogenolytic Removal of Z Groups Avoids Acid-Mediated Side Reactions

Boc-Arg(di-Z)-OH employs two benzyloxycarbonyl (Z) groups for guanidino protection, which are orthogonal to the acid-labile Boc group. The Z groups are removed by catalytic hydrogenolysis (H2/Pd) or HF, whereas alternative arginine side-chain protecting groups—such as Tos, Mtr, Pmc, and Pbf—are typically removed under strongly acidic conditions (HF or TFA) . This orthogonality allows for selective, stepwise deprotection strategies. For example, in a study of δ-lactam formation during arginine coupling, di-Boc protection (Boc-Arg(Boc)2-OH) induced significantly more δ-lactam side product than other protection methods [1]; the di-Z strategy avoids this by using non-acyl-type protecting groups.

Orthogonal Deprotection Boc SPPS Strategy Side-Reaction Mitigation

Optimal Application Scenarios for Boc-Arg(di-Z)-OH in Peptide Synthesis and Medicinal Chemistry


Synthesis of Arginine-Containing Peptide Aldehydes for Protease Inhibitor Development

As demonstrated in the head-to-head study by Guichard et al., Boc-Arg(di-Z)-OH is uniquely capable of yielding arginine aldehydes via reduction of the corresponding O,N-dimethyl-hydroxamates, a transformation that fails with nitro-, tosyl-, or pmc-protected arginine derivatives [1]. This makes it the preferred building block for synthesizing C-terminal arginine aldehyde pseudopeptides, which are potent transition-state analog inhibitors of serine and cysteine proteases (e.g., thrombin, cathepsins, and viral proteases). Researchers developing novel protease inhibitors should prioritize Boc-Arg(di-Z)-OH to access this critical pharmacophore.

Boc SPPS of Arginine-Rich Peptides Requiring Orthogonal Side-Chain Deprotection

In Boc SPPS strategies where acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) must be preserved during partial deprotection, the Z groups on Boc-Arg(di-Z)-OH offer an orthogonal hydrogenolytic removal pathway [1]. This enables on-resin selective deprotection of arginine side chains for subsequent on-resin modifications such as cyclization, biotinylation, or fluorophore conjugation. The compound's high thermal stability (mp 140 °C) and defined purity (≥98% HPLC) further support its use in automated synthesizers where consistent reagent performance is paramount .

Academic and Industrial Production of Complex Peptide APIs Containing Multiple Arginine Residues

Arginine residues are critical for the bioactivity of numerous peptide therapeutics, including desmopressin, leuprolide, and semaglutide [1]. Boc-Arg(di-Z)-OH provides a robust, well-characterized building block for the industrial-scale Boc SPPS of such APIs. Its established purity specifications and commercial availability from reputable suppliers (e.g., Novabiochem®, MedChemExpress) ensure batch-to-batch reproducibility—a key requirement for GMP peptide manufacturing . For peptides containing multiple arginine residues where incomplete coupling or side reactions can drastically reduce yield, the complete guanidino protection offered by the di-Z strategy minimizes δ-lactam formation and other arginine-specific side reactions [2].

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